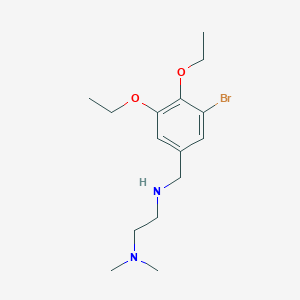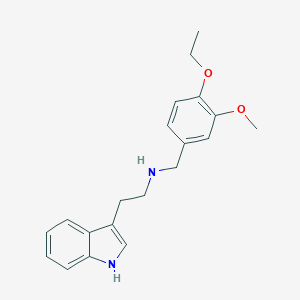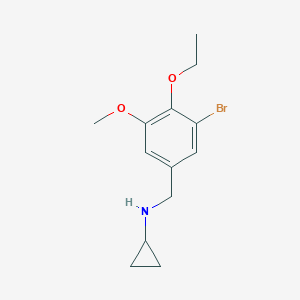![molecular formula C11H14N2O B503875 (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE](/img/structure/B503875.png)
(FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE is a heterocyclic compound that combines a furan ring and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE typically involves the reaction of furan-2-carbaldehyde with 1-methylpyrrole in the presence of a suitable catalyst. One common method includes the use of microwave-assisted conditions to enhance the reaction efficiency and yield . The reaction is carried out in a microwave reactor with effective coupling reagents such as DMT/NMM/TsO− or EDC, resulting in high yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of renewable resources, such as biomass-derived furan compounds, is also being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on both the furan and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(1-Furan-2-yl-propyl)-methyl-amine: Shares a similar furan ring structure but differs in the alkyl chain length and substitution pattern.
Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine: Contains a piperidine ring instead of a pyrrole ring, leading to different chemical and biological properties.
Uniqueness: (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE is unique due to its combination of furan and pyrrole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties .
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-1-(1-methylpyrrol-2-yl)methanamine |
InChI |
InChI=1S/C11H14N2O/c1-13-6-2-4-10(13)8-12-9-11-5-3-7-14-11/h2-7,12H,8-9H2,1H3 |
InChI-Schlüssel |
OPHLVQQCUYMCQV-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CNCC2=CC=CO2 |
Kanonische SMILES |
CN1C=CC=C1CNCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-3-(morpholin-4-yl)propan-1-amine](/img/structure/B503794.png)
![1-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B503796.png)
![2-[(4-Bromobenzyl)amino]-1-phenylethanol](/img/structure/B503800.png)


![N'-[4-(benzyloxy)-3-ethoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B503804.png)
![N-[2-(benzyloxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B503805.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine](/img/structure/B503809.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine](/img/structure/B503810.png)
![2-({3-Methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B503811.png)
![N'-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B503812.png)
![N'-{2-[(4-fluorobenzyl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B503813.png)

